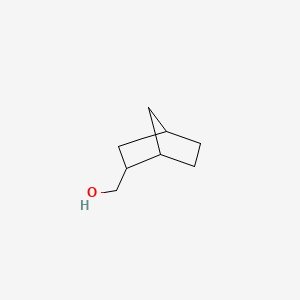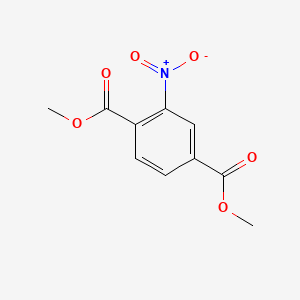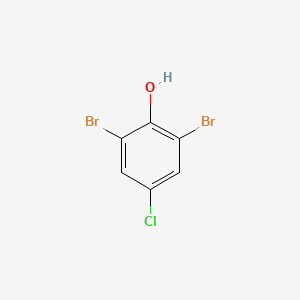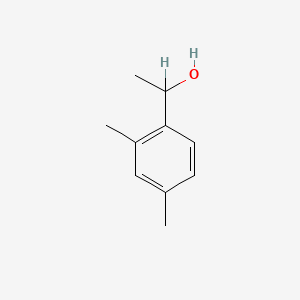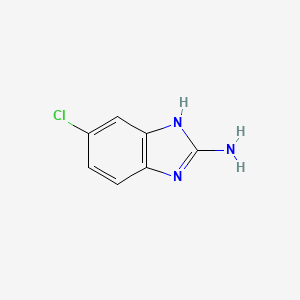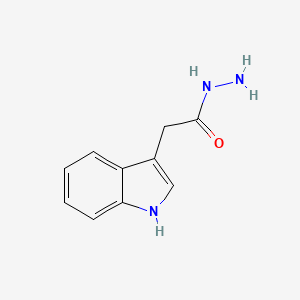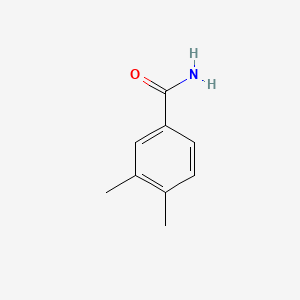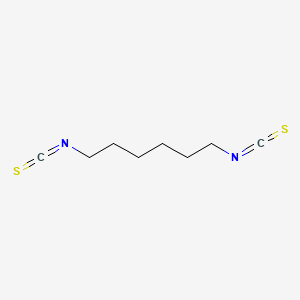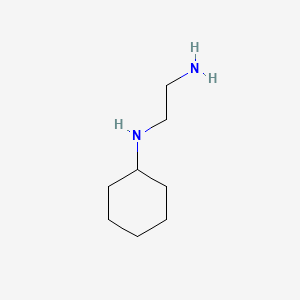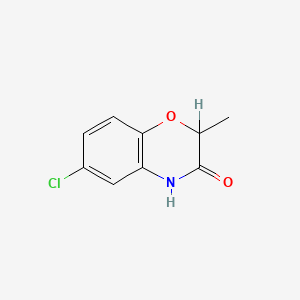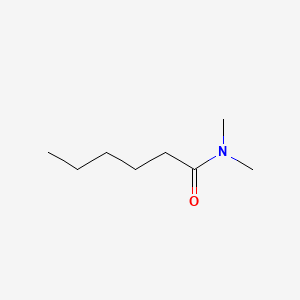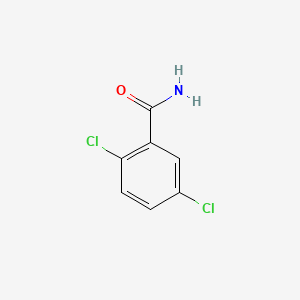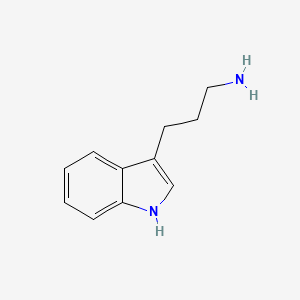
(1H-Indol-3-yl)-1-propanamine
Übersicht
Beschreibung
“(1H-Indol-3-yl)-1-propanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular formula of C11H14N2 .
Molecular Structure Analysis
The molecular structure of “(1H-Indol-3-yl)-1-propanamine” involves a benzopyrrole system with 10 π-electrons, making it aromatic in nature . The indole moiety is reactive at four different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .
Wissenschaftliche Forschungsanwendungen
-
Cancer Treatment
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods : The specific methods of application or experimental procedures vary widely and are often proprietary to the research team or pharmaceutical company. They typically involve the synthesis of the indole derivative, followed by in vitro and in vivo testing .
- Results : Indole derivatives, both natural and synthetic, have shown various biologically vital properties, including the ability to inhibit the growth of cancer cells .
-
Antimicrobial and Antitubercular Agents
- Field : Medical and Pharmaceutical Sciences .
- Application : Certain (1H-Indol-3-yl)alkyl-3-(1H-Indol-3-yl)propanamide derivatives have been studied as possible antimicrobial and antitubercular agents .
- Methods : The specific methods of application or experimental procedures would involve the synthesis of the specific indole derivative, followed by testing against various microbial and tubercular strains .
- Results : The results or outcomes obtained would depend on the specific derivative and the strains tested .
-
Treatment of Various Disorders
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been used for the treatment of various disorders in the human body .
- Methods : The methods of application or experimental procedures would involve the synthesis of the indole derivative, followed by in vitro and in vivo testing .
- Results : Indole derivatives have shown various biologically vital properties, including therapeutic effects on various disorders .
-
Antiviral Activity
- Field : Medical and Pharmaceutical Sciences .
- Application : Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Methods : The methods of application or experimental procedures would involve the synthesis of the specific indole derivative, followed by testing against various viral strains .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Activities
- Field : Medical and Pharmaceutical Sciences .
- Application : Chalcones of indole have been studied for their anti-inflammatory activities .
- Methods : The methods of application or experimental procedures would involve the synthesis of the specific indole derivative, followed by testing in animal models, such as carrageenan-induced edema in albino rats .
- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
-
Multicomponent Reactions
- Field : Organic Chemistry .
- Application : Indoles are frequently used in the synthesis of various organic compounds and have been applied in multicomponent reactions .
- Methods : The methods of application or experimental procedures would involve the use of indole in the synthesis of various heterocyclic compounds .
- Results : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
-
Antidiabetic Activities
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been studied for their antidiabetic activities .
- Methods : The methods of application or experimental procedures would involve the synthesis of the specific indole derivative, followed by testing in animal models .
- Results : Various indole derivatives have shown promising results in controlling blood glucose levels .
-
Antimalarial Activities
- Field : Medical and Pharmaceutical Sciences .
- Application : Certain indole derivatives have been studied for their antimalarial activities .
- Methods : The methods of application or experimental procedures would involve the synthesis of the specific indole derivative, followed by testing against various strains of malaria .
- Results : Some indole derivatives have shown inhibitory activity against malaria .
-
Anticholinesterase Activities
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been studied for their anticholinesterase activities .
- Methods : The methods of application or experimental procedures would involve the synthesis of the specific indole derivative, followed by testing in vitro .
- Results : Some indole derivatives have shown inhibitory activity against cholinesterase .
-
Organic Synthesis
- Field : Organic Chemistry .
- Application : Indoles are frequently used in the synthesis of various organic compounds .
- Methods : The methods of application or experimental procedures would involve the use of indole in the synthesis of various heterocyclic compounds .
- Results : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAXMPVZJKJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211492 | |
| Record name | 1H-Indole-3-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-yl)-1-propanamine | |
CAS RN |
6245-89-2 | |
| Record name | 1H-Indole-3-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

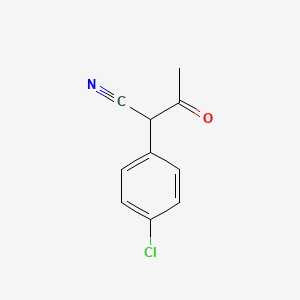
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
